molecular formula C18H20F3N3OS B2478922 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine CAS No. 1428356-85-7

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2478922
CAS No.: 1428356-85-7
M. Wt: 383.43
InChI Key: RZEXRFKXWQKHRM-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of the Piperidine Ring: The piperidine ring is typically constructed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Trifluoromethyl-Benzoyl Group: This step involves the acylation of the piperidine ring with a trifluoromethyl-substituted benzoyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antibiotic with a similar imidazole ring structure.

    Omeprazole: A proton pump inhibitor with a substituted imidazole ring.

    Clemizole: An antihistamine with an imidazole moiety.

Uniqueness

4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine is unique due to the combination of its structural features, including the piperidine ring, the sulfanyl group, and the trifluoromethyl-substituted benzoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c1-23-11-8-22-17(23)26-12-13-6-9-24(10-7-13)16(25)14-2-4-15(5-3-14)18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEXRFKXWQKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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